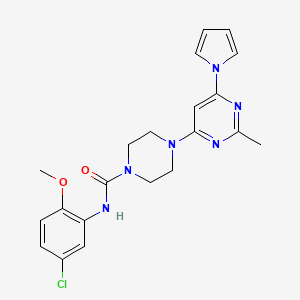![molecular formula C23H27FN4OS B2644408 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 612523-32-7](/img/structure/B2644408.png)
4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound’s structure suggests it might exhibit aromaticity due to the presence of the benzothienopyrimidine moiety. The piperazine ring could potentially form hydrogen bonds, and the fluoro and methoxy groups could influence the compound’s electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at their functional groups. For example, the piperazine ring might undergo N-alkylation, and the fluoro group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a fluoro group could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Bioactivity
- The compound is used in synthesizing novel heterocyclic compounds, which exhibit significant cyclooxygenase-1/2 (COX-1/2) inhibition and possess analgesic and anti-inflammatory activities. These properties make it potentially useful for developing new pharmacological agents (Abu‐Hashem et al., 2020).
Neurochemical and Pharmacological Studies
- Piperazine derivatives, including the mentioned compound, have been evaluated as potential antipsychotic agents. Their affinities for dopamine and serotonin receptors suggest potential application in treating psychiatric disorders (Raviña et al., 2000).
Radiolabeled Compounds for PET Imaging
- The compound's derivatives have been developed as radiolabeled antagonists for studying serotonin (5-HT1A) receptors using positron emission tomography (PET), contributing to neuroimaging research and understanding of serotonergic neurotransmission (Plenevaux et al., 2000).
Corrosion Inhibition
- Piperidine derivatives of this compound are studied for their adsorption and corrosion inhibition properties on iron. This research is crucial in materials science, especially in preventing metal corrosion (Kaya et al., 2016).
Antineoplastic Properties
- A derivative of the compound, flumatinib, is being investigated for its antineoplastic properties in treating chronic myelogenous leukemia. Understanding its metabolism in humans is crucial for developing effective cancer therapies (Gong et al., 2010).
Synthesis of Novel Fluorescent Compounds
- New fluorescent compounds derived from this compound have been synthesized, showing potential in applications requiring solid-state fluorescence, such as in bioimaging and material sciences (Yokota et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4OS/c1-15-3-6-20-17(11-15)21-22(25-14-26-23(21)30-20)28-9-7-27(8-10-28)13-16-4-5-19(29-2)18(24)12-16/h4-5,12,14-15H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIBKFYNJCLOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B2644335.png)

![Benzyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2644339.png)
![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)




![(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2644348.png)